![molecular formula C13H23NO4 B3027518 tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate CAS No. 1310381-24-8](/img/structure/B3027518.png)
tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate
Descripción general
Descripción
Tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
a. Tertiary Butyl Esters: Tertiary butyl esters find extensive use in synthetic organic chemistry. Researchers have developed straightforward methods for introducing the tert-butoxycarbonyl (Boc) group into various organic compounds. These esters serve as protecting groups during chemical transformations and facilitate selective reactions .
Silane Coupling Agents
Silane coupling agents are essential for improving adhesion between organic and inorganic materials. The compound (3-(tert-butylperoxy)propyl)trimethoxysilane, synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane, can serve as both a coupling agent and an initiator. Its potential applications include enhancing material compatibility and promoting adhesion in composite materials .
Biocatalysis
The crowded tert-butyl group has implications in biocatalytic processes. While its use in enzymatic reactions is still an emerging field, researchers are exploring its potential as a substrate or ligand in biocatalysis. Understanding the unique reactivity of the tert-butyl group can lead to innovative enzymatic transformations .
Biosynthetic Pathways
In nature, the tert-butyl group appears in various biosynthetic pathways. Investigating its role in natural products can provide insights into enzymatic mechanisms and metabolic pathways. Researchers study its incorporation into complex molecules to understand biosynthesis .
Biodegradation
The tert-butyl group’s stability affects its biodegradation pathways. Understanding how microorganisms break down compounds containing this group can inform environmental remediation strategies. Researchers explore microbial enzymes capable of cleaving tert-butyl bonds .
Flow Microreactor Systems
Flow microreactor systems enable direct and sustainable synthesis of tert-butyl esters. These systems offer precise control over reaction conditions, allowing efficient introduction of the tert-butyl group into various substrates. Researchers continue to optimize these methods for practical applications .
Bisel, P., Al-Momani, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2451–2459. Link Direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactor systems. (2016). Chemical Communications, 52(57), 8852–8855. Link Synthesis, thermodynamic analysis and application of novel (3-(tert-butylperoxy)propyl)trimethoxysilane. (2016). RSC Advances, 6(108), 106937–106943. Link
Propiedades
IUPAC Name |
tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-6-11-10(14)5-4-9(8-15)17-11/h9-11,15H,4-8H2,1-3H3/t9-,10+,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDODHLUDMIVDHJ-HBNTYKKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CC[C@H](O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106129 | |
| Record name | Pyrano[3,2-b]pyrrole-1(2H)-carboxylic acid, hexahydro-5-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3aR,5S,7aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310381-24-8 | |
| Record name | Pyrano[3,2-b]pyrrole-1(2H)-carboxylic acid, hexahydro-5-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3aR,5S,7aR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310381-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrano[3,2-b]pyrrole-1(2H)-carboxylic acid, hexahydro-5-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3aR,5S,7aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



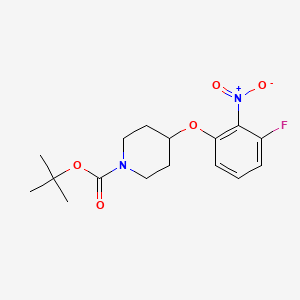
![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B3027438.png)
![tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027440.png)
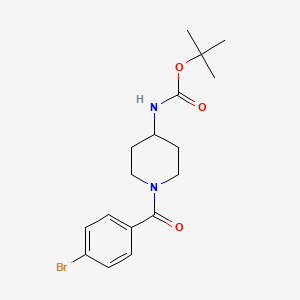
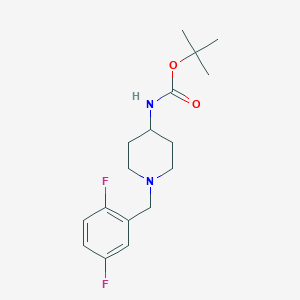
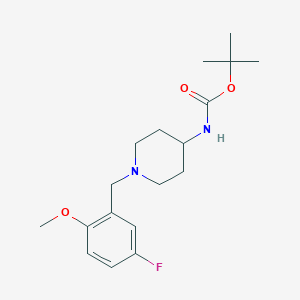
![tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate](/img/structure/B3027445.png)
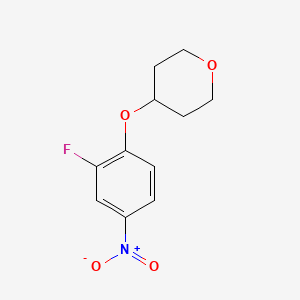

![2-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027449.png)

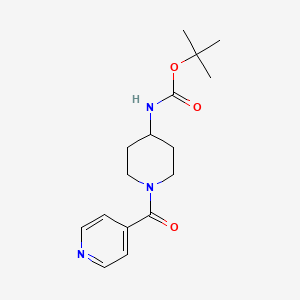

![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)